MG-115
Übersicht
Beschreibung
MG-115, also known as carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, is a potent and reversible proteasome inhibitor. It specifically inhibits the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation within cells. This compound has been widely used in scientific research due to its ability to induce p53-dependent apoptosis .
Wissenschaftliche Forschungsanwendungen
MG-115 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Proteasomfunktion und -inhibition verwendet.
Biologie: Wird in der Zellbiologie eingesetzt, um Apoptose zu induzieren und Proteinabbauwege zu untersuchen.
Medizin: Wird wegen seiner potenziellen therapeutischen Anwendung in der Krebstherapie untersucht, da es Apoptose in Krebszellen induzieren kann.
Industrie: Wird bei der Entwicklung von Proteasom-Inhibitoren für verschiedene Anwendungen eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkungen durch die Hemmung der Chymotrypsin-ähnlichen Aktivität des Proteasoms. Diese Hemmung verhindert den Abbau von Proteinen, was zur Anhäufung beschädigter oder fehlgefalteter Proteine in der Zelle führt. Die Ansammlung dieser Proteine löst die p53-abhängige Apoptose aus, einen Prozess, der zum programmierten Zelltod führt. Die molekularen Zielstrukturen von this compound umfassen die 20S- und 26S-Proteasomuntereinheiten .
Biochemische Analyse
Biochemical Properties
MG-115 specifically inhibits the chymotrypsin-like activity of the proteasome . It interacts with the 20S and 26S proteasome, with Ki values of 21 nM and 35 nM respectively . This interaction is characterized by the formation of a reversible hemiacetal adduct .
Cellular Effects
This compound has been shown to induce apoptosis in Rat-1 and PC12 cells . This process is p53-dependent . Additionally, this compound reduces the degradation of ubiquitinated proteins and blocks the proteolytic conversion of protein precursors .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the proteasome’s chymotrypsin-like activity . This inhibition prevents the proteasome from breaking down proteins, leading to an accumulation of ubiquitinated proteins and a blockage of protein precursor conversion .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway This pathway is crucial for the degradation of intracellular proteins
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
MG-115 wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Peptidsynthesetechniken. Der Prozess umfasst die Verwendung von automatisierten Peptidsynthesizern, die eine effiziente und präzise Kupplung von Aminosäuren ermöglichen. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie gereinigt, um eine hohe Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MG-115 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Aldehydgruppe in this compound kann reduziert werden, um Alkohol-Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Aldehydgruppe
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, darunter Amine und Thiole
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate von this compound.
Reduktion: Alkohol-Derivate von this compound.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen
Wirkmechanismus
MG-115 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition prevents the degradation of proteins, leading to the accumulation of damaged or misfolded proteins within the cell. The accumulation of these proteins triggers p53-dependent apoptosis, a process that leads to programmed cell death. The molecular targets of this compound include the 20S and 26S proteasome subunits .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MG-132: Ein weiterer potenter Proteasom-Inhibitor mit ähnlichen Eigenschaften wie MG-115.
Lactacystin: Ein natürlicher Proteasom-Inhibitor mit einem anderen Wirkmechanismus.
Bortezomib: Ein klinisch zugelassener Proteasom-Inhibitor, der in der Krebstherapie eingesetzt wird
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner reversiblen Hemmung des Proteasoms und seiner Fähigkeit, die Chymotrypsin-ähnliche Aktivität spezifisch anzugreifen. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung, um die Rolle des Proteasoms in verschiedenen zellulären Prozessen zu untersuchen .
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJRGURBLQWEOU-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432100 | |
Record name | MG-115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133407-86-0 | |
Record name | MG-115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MG-115?
A1: this compound primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins. [, , , ]
Q2: How does this compound interact with the proteasome?
A2: this compound binds to the catalytic sites of the proteasome, specifically the chymotrypsin-like activity site, inhibiting its function. This leads to the accumulation of proteins normally targeted for degradation. [, ]
Q3: Does this compound affect other proteolytic enzymes besides the proteasome?
A3: While this compound demonstrates high specificity for the proteasome, research suggests potential interactions with other proteolytic enzymes like calpains, though their inhibition doesn't seem to significantly alter cellular tau levels in certain models. [, ]
Q4: What are the downstream effects of proteasome inhibition by this compound?
A4: Proteasome inhibition by this compound triggers a cascade of events, including:
- Accumulation of polyubiquitinated proteins. []
- Disruption of cellular processes reliant on protein degradation, such as cell cycle regulation, signal transduction, and apoptosis. [, , ]
- Activation of stress response pathways. []
- Potential induction of apoptosis in specific cell types. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H35N3O5, and its molecular weight is 421.53 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data isn't extensively detailed within the provided research, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []
Q7: How does the structure of this compound contribute to its proteasome inhibitory activity?
A7: The peptide-like structure of this compound, particularly the presence of leucine and norvaline residues, is crucial for its binding affinity to the proteasome's active site. [, ]
Q8: In which biological systems and disease models has this compound been studied?
A8: this compound has been explored in a range of biological systems, including:
- Mammalian cell lines (e.g., human neuroblastoma, breast cancer, colorectal cancer cells). [, , , , ]
- Primary cells (e.g., rat hippocampal neurons, human umbilical vein endothelial cells). [, , ]
- Sea urchin fertilization. []
- Plant stress responses. []
- Parasite development (e.g., Leishmania donovani, Schistosoma mansoni). [, ]
Q9: Can this compound be used to study protein degradation pathways?
A9: Yes, this compound is a valuable tool for investigating protein degradation pathways, particularly those involving the ubiquitin-proteasome system. Researchers can utilize this compound to inhibit proteasome activity and study the subsequent effects on protein accumulation, signaling cascades, and cellular responses. [, , ]
Q10: What are the limitations of using this compound in research and potential therapeutic applications?
A10: Despite its utility, this compound has limitations:
- Off-target effects: While considered specific for the proteasome, potential interactions with other cellular components need thorough investigation. [, ]
- Toxicity: High doses or prolonged exposure to this compound may lead to cellular toxicity, underscoring the need for careful dose optimization in any future therapeutic applications. [, ]
- Resistance: As with many therapeutic agents, the development of resistance to this compound is a possibility that requires further research and potential strategies to overcome. []
Q11: What are the key areas for future research on this compound?
A11: Several research avenues warrant further exploration:
- Comprehensive understanding of its SAR: Investigating how structural modifications to this compound impact its activity, potency, and selectivity will be crucial for developing more targeted and effective proteasome inhibitors. [, ]
- Elucidating resistance mechanisms: Identifying the mechanisms underlying potential resistance to this compound and developing strategies to circumvent them will be critical for its long-term therapeutic potential. []
- Improving its pharmacological properties: Research focusing on enhancing this compound's stability, solubility, and bioavailability through novel formulation strategies or structural modifications could improve its therapeutic applicability. [, ]
- Exploring its potential in combination therapies: Investigating the efficacy of this compound in combination with other therapeutic agents, particularly in the context of cancer and neurodegenerative diseases, could reveal synergistic effects and enhance treatment outcomes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.